molecular formula C14H20Cl2N2O B5124889 2,4-Dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol

2,4-Dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol

Cat. No.: B5124889
M. Wt: 303.2 g/mol
InChI Key: ZMRLVYQLBDRPSS-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phenol group substituted with dichloro and methyl groups, as well as a piperidine ring. Its molecular formula is C14H20Cl2N2O.

Properties

IUPAC Name

2,4-dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O/c1-17-5-3-12(4-6-17)18(2)9-10-7-11(15)8-13(16)14(10)19/h7-8,12,19H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRLVYQLBDRPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol typically involves multiple steps, starting with the chlorination of phenol derivatives The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylphenol: Shares a similar phenol structure but lacks the piperidine ring, resulting in different chemical and biological properties.

    2,4-Dichloro-6-[[methylamino]methyl]phenol: Similar structure but with a simpler amine group instead of the piperidine ring.

    2,4-Dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]benzene: Similar structure but with a benzene ring instead of a phenol group.

Uniqueness

The presence of both the dichloro and piperidine groups in 2,4-Dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol makes it unique, providing distinct chemical reactivity and biological activity compared to its analogs. This uniqueness allows for specific applications in research and industry that other similar compounds may not offer.

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